molecular formula C12H18N2O2 B6705955 N-methyl-2-(2-oxopyrrolidin-1-yl)-N-prop-2-ynylbutanamide

N-methyl-2-(2-oxopyrrolidin-1-yl)-N-prop-2-ynylbutanamide

Cat. No.: B6705955
M. Wt: 222.28 g/mol
InChI Key: NRUXDMDOPHVHLG-UHFFFAOYSA-N
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Description

N-methyl-2-(2-oxopyrrolidin-1-yl)-N-prop-2-ynylbutanamide is a compound that belongs to the class of pyrrolidinone derivatives Pyrrolidinone derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-methyl-2-(2-oxopyrrolidin-1-yl)-N-prop-2-ynylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-4-8-13(3)12(16)10(5-2)14-9-6-7-11(14)15/h1,10H,5-9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUXDMDOPHVHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)CC#C)N1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-oxopyrrolidin-1-yl)-N-prop-2-ynylbutanamide typically involves the reaction of a pyrrolidinone derivative with an appropriate alkyne and amine. One common method involves the use of N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide as a starting material. This compound is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-oxopyrrolidin-1-yl)-N-prop-2-ynylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyne group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidinone derivatives.

Scientific Research Applications

N-methyl-2-(2-oxopyrrolidin-1-yl)-N-prop-2-ynylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-2-(2-oxopyrrolidin-1-yl)-N-prop-2-ynylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide
  • N-methyl-2-(2-oxopyrrolidin-1-yl)-N-phenylacetamide
  • N-methyl-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Uniqueness

N-methyl-2-(2-oxopyrrolidin-1-yl)-N-prop-2-ynylbutanamide is unique due to its alkyne functional group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and drug development .

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